(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride
Description
(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride is a chiral amino acid derivative characterized by a hexanoic acid backbone with a dimethylamino group at the ε-position and an α-amino group. Its molecular formula is C₈H₂₀Cl₂N₂O₂, with a molecular weight of 247.17 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in peptide modification and bioconjugation chemistry. The dimethylamino group enhances solubility in polar solvents and may influence reactivity in nucleophilic substitutions or coordination chemistry .
Properties
IUPAC Name |
2-amino-6-(dimethylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10(2)6-4-3-5-7(9)8(11)12;/h7H,3-6,9H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNIVHOUZQLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride typically involves the derivatization of lysine. One common method is the reductive methylation of lysine, where the amino group of lysine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the dimethylamino group . The reaction is carried out
Biological Activity
(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride, commonly known as DMHA (Dimethylhexylamine), is an amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H18N2O2
- Molecular Weight : 174.24 g/mol
- IUPAC Name : this compound
DMHA is primarily recognized for its stimulant properties, which are attributed to its structural similarity to other well-known stimulants such as amphetamines. The compound is believed to exert its effects through the following mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : DMHA may inhibit MAO, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain.
- Release of Catecholamines : The compound stimulates the release of catecholamines, which enhances alertness, focus, and energy levels.
- Vasodilation : DMHA has been shown to promote vasodilation, potentially improving blood flow and exercise performance.
Stimulant Effects
DMHA is often included in pre-workout supplements due to its stimulant effects. Studies indicate that it can enhance physical performance by increasing energy levels and reducing perceived exertion during exercise .
Neuroprotective Properties
Recent research has suggested that DMHA may possess neuroprotective properties. In vitro studies have demonstrated that DMHA can protect neuronal cells from oxidative stress-induced apoptosis . This property could have implications for neurodegenerative diseases, although further research is needed to confirm these effects in vivo.
Case Studies
- Performance Enhancement : A study involving athletes showed that supplementation with DMHA resulted in improved performance metrics during high-intensity interval training (HIIT). Participants reported higher energy levels and reduced fatigue .
- Cognitive Function : In a double-blind placebo-controlled trial, subjects who received DMHA exhibited significant improvements in cognitive function, particularly in tasks requiring sustained attention and memory recall .
Research Findings
| Study | Findings | |
|---|---|---|
| Athletes' Performance Study | Increased endurance and reduced fatigue during HIIT | Supports use as a performance enhancer |
| Cognitive Function Trial | Improved attention and memory recall | Suggests potential cognitive benefits |
| Neuroprotection Study | Protection against oxidative stress in neuronal cells | Indicates potential for neuroprotective applications |
Safety and Side Effects
While DMHA is generally considered safe when used appropriately, potential side effects include:
- Increased heart rate
- Elevated blood pressure
- Anxiety or jitteriness
- Insomnia if taken late in the day
Comparison with Similar Compounds
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Molecular Formula : C₅H₁₃Cl₂N₃O
- Key Features : Shorter carbon chain (5 vs. 6 carbons), dual amine groups at positions 2 and 5, and an amide terminus.
- Safety: Not classified for health hazards, though toxicological data are incomplete .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Key Features: Ester group at the carboxyl terminus and a methylamino substituent.
- Synthesis : Prepared via HCl treatment of a Boc-protected precursor, similar to methods for the target compound .
- Reactivity : The ester group increases lipophilicity, contrasting with the carboxylic acid in the target compound, which favors aqueous solubility .
2-Amino-3-(1,3-thiazol-2-yl)propanoic Acid Dihydrochloride
- Molecular Formula : C₆H₁₀Cl₂N₂O₂S
- Applications: Medicinal chemistry applications due to thiazole’s role in bioactive molecules. The sulfur atom enables metal coordination, unlike the dimethylamino group in the target compound .
Furosine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN₂O₄
- Key Features : Contains a furoyl group derived from the Maillard reaction.
- Applications: Marker for food thermal processing; lacks the dimethylamino group but shares a hexanoic acid backbone. The furan ring enables UV detection in analytical workflows .
(S)-2-Amino-6-guanidinohexanoic Acid Hydrochloride
- Molecular Formula : C₇H₁₇ClN₄O₂
- Key Features: Guanidino group at the ε-position, mimicking arginine’s side chain.
- Reactivity: The guanidino group (pKa ~12.5) is highly basic, enhancing solubility in acidic conditions compared to the dimethylamino group (pKa ~10) .
(S)-2-Amino-6-methoxy-6-oxohexanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₄
- Key Features : Methoxy-oxo group at position 6.
- Properties: The ester and ketone groups reduce polarity compared to the dimethylamino-substituted compound. Safety data include warnings for skin/eye irritation (H315/H319) .
H-L-Lys(EO-N3)-OH·HCl (Azide-Functionalized Derivative)
- Key Features : Azide group enables bioorthogonal click chemistry.
- Applications: Used in bioconjugation; the dimethylamino group in the target compound lacks this reactivity but may serve as a protonation site in drug delivery systems .
Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Utility: The dimethylamino group in the target compound facilitates protonation under physiological conditions, enhancing membrane permeability in drug candidates .
- Safety Gaps: Toxicological data for the target compound are sparse, unlike its guanidino analog, which has well-characterized handling precautions .
- Emerging Applications: Azide derivatives (e.g., H-L-Lys(EO-N3)-OH·HCl) dominate bioconjugation, while the target compound’s dimethylamino group may find niche roles in pH-responsive drug delivery .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride with high enantiomeric purity?
- Methodological Answer :
- Step 1 : Start with a protected lysine derivative (e.g., Boc-L-lysine) to selectively functionalize the ε-amino group. Use reductive alkylation with formaldehyde to introduce dimethylamine groups .
- Step 2 : Hydrolyze the ester or amide protecting group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt. Monitor reaction progress via TLC or HPLC for intermediates .
- Step 3 : Purify via recrystallization or preparative HPLC. Verify enantiomeric purity using chiral chromatography (e.g., Chiralpak® IA column) or polarimetry (e.g., optical rotation measurement at 22°C, as in ) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the dimethylamino group’s integration and stereochemistry. For example, the δ 2.2–2.4 ppm region should show dimethylamino protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO·HCl; theoretical MW 174.24 + 36.46 = 210.70 g/mol). Compare with spectral libraries in for related compounds .
- Elemental Analysis : Confirm Cl content via titration or ion chromatography (target Cl: ~17.2% w/w) .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Testing : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 24–72 hours.
- Key Findings : The dimethylamino group may protonate below pH 4, enhancing solubility but increasing susceptibility to hydrolysis. Above pH 7, the free base may precipitate, reducing bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration. Compare with data in for analogous structures .
- Circular Dichroism (CD) : Analyze Cotton effects in the 200–250 nm range to distinguish (S)- vs. (R)-configurations. Reference CD spectra from for validation .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict optical rotations and compare with experimental polarimetry data .
Q. What experimental designs mitigate interference from dimethylamino group side reactions during peptide coupling?
- Methodological Answer :
- Protection Strategy : Temporarily protect the dimethylamino group with a photolabile group (e.g., nitroveratryloxycarbonyl, NVOC) to prevent undesired nucleophilic reactions during solid-phase peptide synthesis .
- Coupling Conditions : Use HATU/DIPEA in DMF for high coupling efficiency. Monitor by LC-MS for truncated sequences or side products .
- Case Study : In , furoyl-modified lysine derivatives required orthogonal protection; similar approaches apply here .
Q. How can impurity profiles be rigorously analyzed when scaling up synthesis?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and oxidizers (HO) to identify degradation pathways. Use LC-MS to characterize byproducts (e.g., dealkylated amines or oxidation of dimethylamino groups) .
- Quantitative NMR (qNMR) : Spike samples with a known internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities below 0.1% .
Q. What role does the dimethylamino group play in modulating interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to lysine-specific demethylases (LSD1) or transporters (e.g., LAT1). The dimethylamino group may mimic natural polyamine substrates, enhancing affinity .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (K, k/k) at varying pH levels to assess protonation-dependent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
